Doxepin-d3 hydrochloride (CAS 347840-07-7) is a stable isotope-labeled derivative of the tricyclic antidepressant doxepin, featuring a trideuteromethyl group. In analytical chemistry and clinical diagnostics, it functions as a premium internal standard (SIL-IS) for the precise quantification of doxepin in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). By providing a highly controlled isotopic mass shift while retaining the exact physicochemical properties of the unlabeled drug, Doxepin-d3 hydrochloride enables highly reproducible therapeutic drug monitoring (TDM), pharmacokinetic profiling, and forensic toxicology screening [1].
In quantitative LC-MS/MS workflows, substituting Doxepin-d3 with a generic structural analog internal standard (such as Amitriptyline-d3 or Imipramine-d3) introduces severe analytical vulnerabilities. Structural analogs exhibit different chromatographic retention times, meaning they elute under different solvent compositions and are subjected to different transient matrix effects, such as ion suppression from endogenous plasma phospholipids. Because Doxepin-d3 hydrochloride is chemically identical to the target analyte, it co-elutes precisely with unlabeled doxepin, ensuring that both molecules experience identical ionization conditions. Furthermore, utilizing a +3 Da mass shift (d3) is the critical threshold required to safely bypass the natural isotopic envelope of the highly concentrated unlabeled doxepin, preventing isotopic cross-talk that would otherwise skew lower-limit quantification[1].
Doxepin-d3 provides a precise +3 Da mass shift, resulting in a precursor ion of m/z 283.4 compared to the m/z 280.4 of unlabeled doxepin. This +3 Da separation is analytically critical because it exceeds the natural M+1 and M+2 isotopic contributions (primarily from 13C) of the unlabeled drug. In high-concentration therapeutic drug monitoring, using a d1 or d2 isotope would result in signal overlap (cross-talk) from the analyte into the internal standard channel, artificially depressing the calculated concentration. The d3 label guarantees distinct Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 283.4 → 235.0 or 107.0) with zero baseline interference[1].
| Evidence Dimension | Precursor Ion Mass (m/z) |
| Target Compound Data | m/z 283.4 (Doxepin-d3) |
| Comparator Or Baseline | m/z 280.4 (Unlabeled Doxepin) |
| Quantified Difference | +3.0 Da mass shift |
| Conditions | Positive electrospray ionization (ESI+) LC-MS/MS |
A +3 Da mass shift completely eliminates isotopic cross-talk, ensuring accurate quantification even when the patient sample contains extremely high levels of the target drug.
Unlike structural analog internal standards (e.g., Amitriptyline-d3), which elute at different retention times, Doxepin-d3 exhibits a retention time identical to unlabeled doxepin. In clinical serum or plasma extracts, endogenous matrix components like phospholipids cause severe, time-dependent ion suppression in the MS source. Because Doxepin-d3 co-elutes perfectly with the analyte, it experiences the exact same degree of ion suppression or enhancement. This allows the peak area ratio (Analyte/IS) to remain perfectly linear and stable, enabling validated quantification limits down to 50 pg/mL in human plasma [1].
| Evidence Dimension | Matrix Effect Compensation |
| Target Compound Data | 100% normalization (identical retention time to analyte) |
| Comparator Or Baseline | Variable normalization (structural analogs elute at offset retention times) |
| Quantified Difference | Elimination of time-dependent ion suppression bias |
| Conditions | Reversed-phase UHPLC with human plasma/serum extracts |
Perfect co-elution guarantees that the internal standard accurately corrects for sample-to-sample matrix variations, preventing batch failures in clinical testing.
The incorporation of Doxepin-d3 as a specific internal standard allows doxepin to be multiplexed into large psychotropic drug panels without sacrificing precision. In validated high-throughput methods analyzing up to 71 neuropsychotropic drugs simultaneously, Doxepin-d3 enables a robust linear calibration range (e.g., 10 to 2500 ng/mL) with intra- and inter-assay precision (%CV) consistently maintained below 6.2%. The high purity of the d3 isotope (typically ≥99% deuterated forms, ≤1% d0) ensures that the internal standard spike does not falsely elevate the analyte baseline .
| Evidence Dimension | Assay Precision (%CV) |
| Target Compound Data | < 6.2% CV across linear range |
| Comparator Or Baseline | > 10-15% CV typical for external calibration or analog IS |
| Quantified Difference | Superior quantitative reproducibility |
| Conditions | Multiplexed LC-MS/MS therapeutic drug monitoring panel |
Procuring high-isotopic-purity Doxepin-d3 is mandatory for laboratories seeking to validate ISO 15189 or CLIA-compliant multiplexed diagnostic assays.
Doxepin-d3 is the mandatory internal standard for clinical laboratories quantifying doxepin levels in patient serum or plasma. Its use guarantees that transient matrix effects from sample variations do not compromise the accuracy of the reported drug concentration, ensuring clinicians receive reliable data for dose adjustment [1].
In pharmaceutical development, proving the bioequivalence of new doxepin formulations (e.g., 25 mg generic equivalents) requires ultra-sensitive quantification down to the pg/mL range. Doxepin-d3 provides the necessary baseline stability and cross-talk prevention to validate LC-MS/MS methods for regulatory PK submissions [2].
For forensic testing, where samples are often highly degraded or contain complex poly-drug mixtures, Doxepin-d3 ensures absolute identification and quantification of doxepin. The specific MRM transitions (m/z 283.4 → 107.0/235.0) prevent false positives from overlapping isobaric compounds or structurally similar tricyclic antidepressants [3].